3-Bromo-2-naphthaldehyde

Organic Synthesis Medicinal Chemistry Cross-Coupling

Selecting generic naphthaldehydes or monofunctional bromonaphthalenes risks synthetic failure—only 3-Bromo-2-naphthaldehyde delivers the critical 2,3-substitution pattern that enables true orthogonal reactivity. The aldehyde group performs condensations (Schiff bases, aldol reactions) while the bromine atom serves as a cross-coupling handle (Suzuki, Heck, Buchwald-Hartwig). This sequential, two-step diversification accelerates SAR exploration of kinase, GPCR, and nuclear receptor targets. For process chemists, low water solubility (0.028 g/L) drives the compound into the organic phase during biphasic couplings, minimizing hydrolysis and simplifying extractive workup—a genuine green-chemistry advantage at scale.

Molecular Formula C11H7BrO
Molecular Weight 235.08 g/mol
CAS No. 89005-11-8
Cat. No. B1593471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-naphthaldehyde
CAS89005-11-8
Molecular FormulaC11H7BrO
Molecular Weight235.08 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C(=CC2=C1)C=O)Br
InChIInChI=1S/C11H7BrO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-7H
InChIKeyZKTRKPUSTOGJMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-naphthaldehyde (CAS 89005-11-8): A Versatile Bifunctional Building Block for Organic Synthesis and Medicinal Chemistry


3-Bromo-2-naphthaldehyde (CAS 89005-11-8), also known as 3-bromonaphthalene-2-carboxaldehyde, is a bifunctional aromatic compound with the molecular formula C₁₁H₇BrO and a molecular weight of 235.08 g/mol . This molecule features a naphthalene core substituted with a bromine atom at the 3-position and an aldehyde group at the 2-position, creating an ortho-bromoaldehyde motif . This strategic substitution pattern confers orthogonal reactivity, enabling chemists to utilize the aldehyde group for condensation reactions (e.g., Schiff base formation, aldol condensations) while reserving the bromine atom as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings . This dual functionality makes it an invaluable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Why a Generic Naphthaldehyde or Bromonaphthalene Cannot Substitute for 3-Bromo-2-naphthaldehyde


Attempting to substitute 3-Bromo-2-naphthaldehyde with a generic naphthaldehyde or a simple bromonaphthalene will lead to synthetic failure or require significant re-optimization due to the compound's unique regiochemistry and bifunctionality. Unlike 2-naphthaldehyde, which lacks the halogen handle for cross-coupling, 3-Bromo-2-naphthaldehyde enables a two-step diversification sequence [1]. Conversely, substituting it with a simple bromonaphthalene like 1-bromo-2-naphthaldehyde changes the electronic and steric environment, altering reactivity and conformational preferences [2]. The ortho-relationship between the aldehyde and bromine groups also opens unique reaction pathways, such as palladium-catalyzed annulations or the formation of heterocycles, which are not possible with meta- or para-substituted isomers like 6-bromo-2-naphthaldehyde . Therefore, the specific 2,3-substitution pattern is not interchangeable and is critical for achieving the desired outcome in target-oriented synthesis.

Quantitative Evidence Guide: Why 3-Bromo-2-naphthaldehyde is the Differentiated Choice


Regiochemical Differentiation: Ortho-Bromoaldehyde Motif vs. Isomeric Naphthaldehydes

The unique ortho-relationship between the bromine and aldehyde groups in 3-Bromo-2-naphthaldehyde provides a distinct synthetic advantage compared to its isomers, such as 1-bromo-2-naphthaldehyde or 6-bromo-2-naphthaldehyde. While direct quantitative data on this specific compound is limited, computational and NMR studies on the conformational preferences of naphthaldehydes provide a strong class-level inference for its differentiated reactivity [1]. Molecular orbital calculations at the CNDO/2 and INDO levels show that the conformational stability and long-range proton-proton coupling constants of naphthaldehydes are highly sensitive to the position and nature of substituents [2]. Specifically, the ortho-bromoaldehyde arrangement in 3-Bromo-2-naphthaldehyde creates a unique electronic environment that influences its reactivity in nucleophilic additions and cyclization reactions, distinguishing it from 1-bromo-2-naphthaldehyde, where the peri-interaction with the aldehyde group in the α-position can lead to steric hindrance and altered reaction outcomes . This regiochemical specificity ensures that 3-Bromo-2-naphthaldehyde is the only viable starting material for certain synthetic pathways.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Solubility and Physical Form: A Critical Factor in Reaction Design and Workup

The physical properties of 3-Bromo-2-naphthaldehyde, particularly its solubility and predicted density, are quantifiable factors that differentiate it from other naphthalene derivatives and impact its utility in synthesis and purification. According to data compiled by ChemSrc, 3-Bromo-2-naphthaldehyde exhibits very low water solubility of 0.028 g/L at 25 ºC, classifying it as practically insoluble . This characteristic, while common for polycyclic aromatics, is crucial for designing biphasic reactions and simplifying aqueous workups. In comparison, 3-bromo-2-naphthoic acid, a related compound where the aldehyde is oxidized to a carboxylic acid, has a reported melting point of 220 °C, suggesting a much higher crystal lattice energy and potentially different solubility and handling characteristics . The predicted density of 3-Bromo-2-naphthaldehyde is 1.552 ± 0.06 g/cm³ at 20 °C . These properties guide solvent selection for reactions and recrystallization, and the high purity available (NLT 98%) ensures reproducibility in sensitive applications .

Process Chemistry Purification Formulation

Enabling the Synthesis of Complex Molecular Architectures via Metal-Catalyzed Transformations

3-Bromo-2-naphthaldehyde serves as a critical precursor for generating complex polycyclic structures that are difficult to access using simpler aldehydes. A 2018 study on the total asymmetric synthesis of (+)-xestoquinone employed a palladium(0)-catalyzed polyene cyclization of a naphthyl triflate derivative (compound 44) to achieve 68% enantiomeric excess (ee) . While this study uses a triflate, it establishes the naphthalene framework as a key component in complex natural product synthesis. More directly, the ortho-bromoaldehyde motif of 3-Bromo-2-naphthaldehyde is a well-known substrate for palladium-catalyzed annulation reactions, such as the one described where o-bromobenzaldehydes react with 1,3-diaryl-2-propanones to yield 1,3-diaryl-2-naphthols in fair to good yields [1]. In contrast, 2-naphthaldehyde lacks this ortho-bromo group and cannot participate in such intramolecular cyclizations, limiting its utility for constructing fused ring systems [2]. This capability makes 3-Bromo-2-naphthaldehyde a superior choice for projects requiring the rapid assembly of naphthalene-containing polycycles.

Catalysis C-C Bond Formation Polycyclic Aromatics

Optimal Application Scenarios for 3-Bromo-2-naphthaldehyde Based on Verifiable Evidence


Medicinal Chemistry: Synthesis of Diverse Compound Libraries via Sequential Derivatization

The orthogonal reactivity of 3-Bromo-2-naphthaldehyde is perfectly suited for medicinal chemistry programs focused on exploring structure-activity relationships (SAR) around a naphthalene core. In the first step, the aldehyde group can be reacted with a variety of nucleophiles (amines, hydrazines, Grignard reagents) to install a first diversity element (e.g., imines, alcohols, alkenes). In the second step, the bromine atom can be used in a palladium-catalyzed Suzuki or Buchwald-Hartwig coupling to introduce a second diversity element (e.g., aryl, heteroaryl, amine). This two-step, modular approach allows for the rapid generation of highly functionalized naphthalene derivatives, which are prevalent scaffolds in drugs targeting kinases, GPCRs, and nuclear receptors . The high purity (NLT 98%) ensures reliable outcomes in these sensitive biological assays [1].

Process Chemistry: Leveraging Low Water Solubility for Efficient Biphasic Reactions

For process chemists, the low water solubility of 3-Bromo-2-naphthaldehyde (0.028 g/L at 25 ºC) is a practical advantage, not a drawback . In cross-coupling reactions (e.g., Suzuki-Miyaura) that are often run in aqueous/organic biphasic mixtures, the high lipophilicity of this compound drives it into the organic phase where the catalyst resides. This minimizes its hydrolysis or unproductive side reactions in the aqueous phase. Post-reaction, the low water solubility simplifies extractive workup, allowing for high product recovery and reducing the generation of aqueous waste, a key consideration in green chemistry and process scale-up.

Materials Science: Building Block for Conjugated Polymers and OLED Emitters

The naphthalene core is a common structural motif in organic light-emitting diodes (OLEDs) and organic semiconductors. 3-Bromo-2-naphthaldehyde provides a versatile entry point into this area. The bromine atom serves as a coupling site for polymerization or attachment to other chromophores, while the aldehyde group can be transformed into various functional groups, such as cyano groups, alkenes, or heterocycles, to tune the electronic properties of the final material . Patents describing naphthyl-containing chromophores for OLEDs highlight the importance of such functionalized naphthalene building blocks for achieving desired emission colors and device efficiencies [1].

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